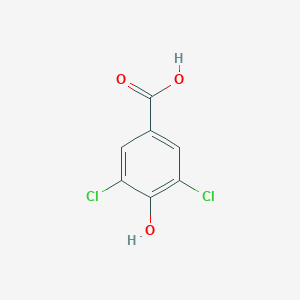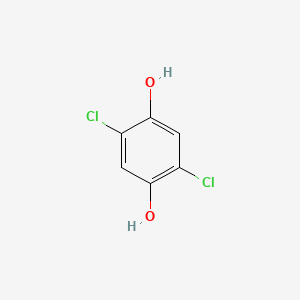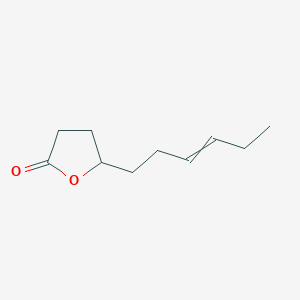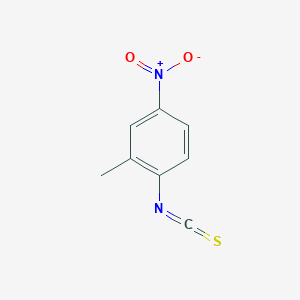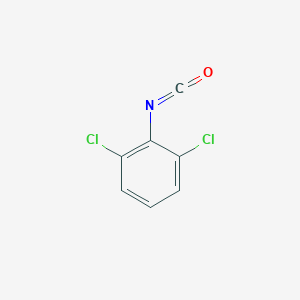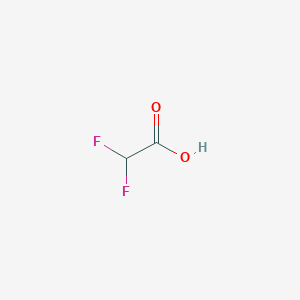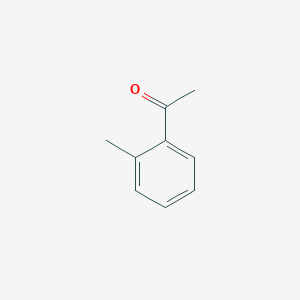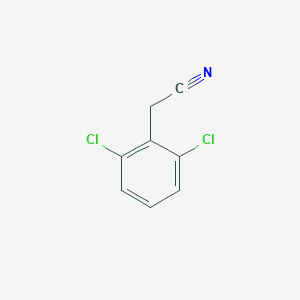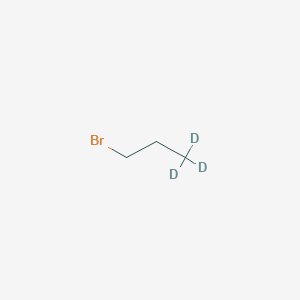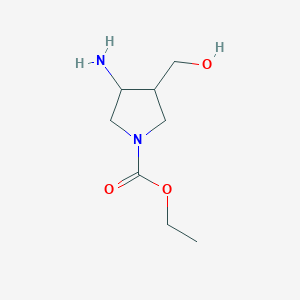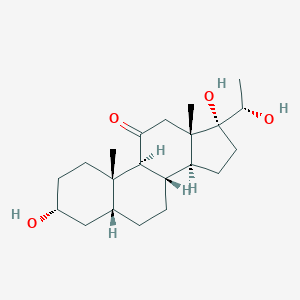
Pregnanetriolone
Descripción general
Descripción
Pregnenetriolone (PD) is a steroid hormone that is synthesized from cholesterol and is a precursor of progesterone. It is found in the body in small amounts, but it is important for the regulation of the menstrual cycle, the development of the fetus, and the maintenance of pregnancy. PD is also used in laboratory experiments as a tool to study the effects of steroid hormones on cell growth and development.
Aplicaciones Científicas De Investigación
Liver Toxicity and Bile Acid Regulation
Pregnanetriolone, through its interaction with the pregnane X receptor (PXR), plays a significant role in protecting against liver toxicity. PXR is activated by toxic bile acids and regulates gene expression to reduce their concentration, thus protecting against severe liver damage. This suggests potential applications of PXR agonists, like this compound, in treating cholestatic liver diseases (Staudinger et al., 2001).
Cancer Treatment
This compound derivatives have been studied for their potential use against cancer. These derivatives have shown inhibitory effects on cell proliferation in various cancer cell lines, including prostate, breast, and lung cancer. This suggests this compound's potential as a starting point for novel therapeutic alternatives in cancer treatment (Silva-Ortiz et al., 2016).
Steroid Metabolism and Disorders
The analysis of this compound metabolites can provide insights into sterol and steroid biosynthesis pathways, aiding in the diagnosis and understanding of various clinical disorders related to steroid hormone metabolism, such as congenital adrenal hyperplasia (Shackleton, 2011).
Metabolic Diseases
This compound, through its interaction with xenobiotic receptors like PXR and CAR, impacts glucose and lipid metabolism. This suggests its potential in managing metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia (Gao & Xie, 2012).
Neurological and Psychiatric Conditions
Neuroactive steroids like this compound have therapeutic potential for various stress-related diseases, including mood disorders, PTSD, and alcohol use disorders. Their actions on GABA receptors and anti-inflammatory effects are key to this therapeutic potential (Boero et al., 2019).
Diagnostic Applications in Neonatal Disorders
This compound's metabolites are critical for diagnosing neonatal disorders, such as congenital adrenal hyperplasia, and understanding abnormal hormonal balances in neonates (Aleman et al., 2013).
Direcciones Futuras
A review article discusses novel neurosteroid therapeutics for post-partum depression, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . This suggests that there may be potential for future research into the therapeutic uses of pregnanetriolone and related compounds.
Mecanismo De Acción
Target of Action
Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone . It is a metabolite of 21-deoxycortisol .
Mode of Action
Pregnanolone, for instance, modulates the GABA A and glycine receptors, enhancing the inhibitory effects of GABA and reducing the excitatory effects of glycine .
Biochemical Pathways
This compound is a metabolite of 21-deoxycortisol, indicating that it is involved in the cortisol biosynthesis pathway . In patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency (CAH), the daily excretion of this compound exceeds 100 μg . This suggests that this compound might play a role in the pathophysiology of CAH.
Pharmacokinetics
It is known that there is little to no urinary excretion of this compound in healthy individuals . In patients with CAH, the daily excretion of this compound can exceed 100 μg . This suggests that this compound might be metabolized and excreted differently in individuals with CAH compared to healthy individuals.
Result of Action
It is known that this compound can be used as a marker for screening and monitoring treatment in infants with classical forms of cah . This suggests that changes in this compound levels might reflect the effectiveness of treatment in these patients.
Action Environment
It is known that acth stimulation can increase the excretion of this compound . This suggests that hormonal factors might influence the metabolism and excretion of this compound.
Análisis Bioquímico
Biochemical Properties
Pregnanetriolone is involved in several biochemical reactions. It is a metabolite of 21-deoxycortisol , which suggests that it interacts with enzymes involved in the metabolism of 21-deoxycortisol
Cellular Effects
Given that this compound is a steroid hormone, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a steroid hormone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is a metabolite of 21-deoxycortisol , suggesting that it is involved in the metabolic pathways of 21-deoxycortisol
Propiedades
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFXHNDWEHDGQD-ZQRGSSBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316846 | |
| Record name | Pregnanetriolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603-99-6 | |
| Record name | Pregnanetriolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnanetriolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregnanetriolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETOPREGNANETRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanetriolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the diagnostic significance of pregnanetriolone?
A: this compound is a key diagnostic marker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. [, , , , , ] This deficiency leads to the accumulation of cortisol precursors, including 21-deoxycortisol, which is subsequently metabolized into this compound. Elevated urinary this compound levels, especially after ACTH stimulation, are indicative of this condition. [, , , ]
Q2: Can this compound be used to differentiate between different types of CAH?
A: Yes, research suggests that this compound is particularly useful in differentiating 21-hydroxylase deficiency from other enzyme deficiencies, like 3β-hydroxysteroid dehydrogenase deficiency. [] In 21-hydroxylase deficiency, this compound levels are elevated, while in 3β-hydroxysteroid dehydrogenase deficiency, they are usually absent. [, ]
Q3: Is this compound a reliable marker for CAH in preterm infants?
A: While elevated 17α-hydroxyprogesterone levels are commonly used for CAH screening in newborns, this marker can be unreliable in preterm infants due to potential interference from other steroids. [, ] Research has shown that measuring urinary this compound using gas chromatography/mass spectrometry in selected ion monitoring (GCMS-SIM) can provide a definitive diagnosis of classic 21-hydroxylase deficiency in both term and preterm neonates. [, ]
Q4: Can this compound help differentiate between CAH and P450 oxidoreductase deficiency (PORD)?
A: Yes, recent research suggests a two-step diagnostic approach utilizing urinary steroid metabolites can differentiate between these conditions. [, ] The ratio of this compound to tetrahydrocortisone (THE) can distinguish both classic and non-classic 21-hydroxylase deficiency from PORD. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C21H34O4, and its molecular weight is 346.5 g/mol. [, ]
Q6: What analytical techniques are used to measure this compound levels?
A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely regarded as the gold standard for measuring this compound levels in urine. [, , , , , , , ] This method offers high sensitivity and specificity, even at low concentrations. [, ] Other methods, like spectrophotometry and fluorescence high-performance liquid chromatography (HPLC), have also been explored. [, ]
Q7: How are this compound conjugates measured?
A: this compound is excreted in urine primarily as glucuronide and sulfate conjugates. [] To measure these conjugates, urine samples undergo enzymatic hydrolysis using β-glucuronidase, followed by extraction and analysis using techniques like gas chromatography. [, , ]
Q8: How has research on this compound contributed to understanding polycystic ovary syndrome (PCOS)?
A: Studies investigating the presence of this compound in some PCOS patients revealed an unusual enzymatic activity in their ovarian tissue. [, ] These ovaries exhibited 11β-hydroxylase activity specifically towards C-21-deoxysteroids, leading to the production of this compound. [, ] This finding suggests a potential link between aberrant steroid metabolism and the development of PCOS in certain individuals.
Q9: Are there any therapeutic applications of this compound itself?
A: Currently, this compound is not used therapeutically. Its value lies primarily in its diagnostic significance for adrenal disorders. [, , ] Treatment for conditions like CAH focuses on replacing deficient hormones like cortisol and suppressing excess androgen production. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



